molecular formula C13H19N3O3 B5147544 N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide

N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide

Cat. No.: B5147544
M. Wt: 265.31 g/mol
InChI Key: RBAZTBOYVTULAT-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-N’-(2-hydroxypropyl)ethanediamide is an organic compound with the molecular formula C13H19N3O3. This compound is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring and a hydroxypropyl group attached to an ethanediamide backbone. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-(2-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-9(17)8-14-12(18)13(19)15-10-4-6-11(7-5-10)16(2)3/h4-7,9,17H,8H2,1-3H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAZTBOYVTULAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-N’-(2-hydroxypropyl)ethanediamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-hydroxypropylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-[4-(dimethylamino)phenyl]-N’-(2-hydroxypropyl)ethanediamide may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The use of automated systems and precise control of reaction parameters ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-N’-(2-hydroxypropyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the hydroxypropyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-N’-(2-hydroxypropyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through condensation and substitution reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique structure may offer specific advantages.

    Industry: It is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-N’-(2-hydroxypropyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, alteration of receptor signaling, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)phenyl]-N’-(3-hydroxypropyl)ethanediamide
  • N-[4-(dimethylamino)phenyl]-N’-(2-hydroxyethyl)ethanediamide
  • N-[4-(dimethylamino)phenyl]-N’-(2-hydroxypropyl)ethanediamide

Uniqueness

N-[4-(dimethylamino)phenyl]-N’-(2-hydroxypropyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity in synthetic chemistry and potential therapeutic applications in medicine. The presence of both dimethylamino and hydroxypropyl groups provides opportunities for targeted interactions with biological molecules, making it a valuable compound for research and development.

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